Tin(IV) oxide is derived from tin, a metal that occurs naturally in the earth's crust, primarily as cassiterite (tin dioxide). The compound is classified under the category of semiconductors due to its ability to conduct electricity under specific conditions. It crystallizes in the rutile structure, which is characterized by a tetragonal lattice arrangement.
The synthesis of tin(IV) oxide can be achieved through various methods, each influencing the material's properties. Key synthesis techniques include:
Tin(IV) oxide has a tetragonal crystal structure characterized by a rutile phase. Each tin atom is surrounded by six oxygen atoms in an octahedral arrangement, leading to a three-dimensional network of Sn-O bonds. The lattice parameters for rutile SnO₂ are approximately and . The bandgap energy of SnO₂ is typically around 3.6 eV, which classifies it as a wide-bandgap semiconductor suitable for ultraviolet light applications .
Tin(IV) oxide participates in several chemical reactions:
The mechanism of action for tin(IV) oxide in gas sensing involves adsorption of gas molecules onto its surface, which alters the charge carrier concentration within the material. When reducing gases are adsorbed on the surface, they donate electrons to the conduction band of SnO₂, decreasing its resistance. Conversely, oxidizing gases accept electrons from SnO₂, increasing its resistance. This change can be quantified using resistive measurements, making SnO₂ an effective sensor material .
Tin(IV) oxide exhibits several notable physical and chemical properties:
These properties make tin(IV) oxide suitable for applications such as transparent conductive coatings and photovoltaic devices .
Tin(IV) oxide has diverse applications across various fields:
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